1-(2-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide
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Description
1-(2-chlorophenyl)-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H18ClNO2S2 and its molecular weight is 355.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Self-Assembly and Supramolecular Structures : Research by Shankar et al. (2011) on diethyltin(methoxy)methanesulfonate interactions with t-butylphosphonic acid resulted in compounds demonstrating diverse three-dimensional self-assemblies due to different sulfonate and phosphonate binding modes, highlighting potential applications in nanotechnology and material science (Shankar et al., 2011).
Nucleophilic Substitutions and Catalysis : A study by Stolle et al. (1992) explored nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides catalyzed by palladium(0), uncovering mechanisms that enhance the synthesis of complex organic molecules, useful in pharmaceutical and material sciences (Stolle et al., 1992).
Material Science Applications
- Metal-Organic Frameworks (MOFs) : Zhao et al. (2017) constructed thiophene-based MOFs with potential for environmental remediation, demonstrating their efficiency in luminescent sensing and removal of hazardous pesticides, showcasing the chemical's utility in environmental science and sensor technology (Zhao et al., 2017).
Environmental Science
- Homogeneous Hydrolysis Rate Constants : Research by Jeffers et al. (1989) on the hydrolysis rate constants of various chlorinated compounds provides insight into their environmental behavior and degradation processes, crucial for environmental monitoring and pollution control strategies (Jeffers et al., 1989).
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-cyclopropyl-N-(2-thiophen-2-ylethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S2/c17-16-6-2-1-4-13(16)12-22(19,20)18(14-7-8-14)10-9-15-5-3-11-21-15/h1-6,11,14H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRVPIVPDYAQIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)S(=O)(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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